molecular formula C25H22O4 B4827885 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B4827885
M. Wt: 386.4 g/mol
InChI Key: QDPJABCDTUYAGF-UHFFFAOYSA-N
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Description

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a methoxybenzyl group, and a phenyl group attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an etherification reaction using 4-methoxybenzyl chloride and a suitable base like potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ether linkage in the methoxybenzyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: Phenols and alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one has been investigated for its antimicrobial and anticancer properties. Studies suggest that compounds with similar chromenone structures exhibit activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study exploring the anticancer effects of chromenone derivatives indicated that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical transformations, including oxidation and reduction, makes it an attractive candidate for synthesizing novel compounds with enhanced biological activity.

Synthetic Pathways

The synthesis typically involves the reaction of 6-ethylchromenone with 4-methoxybenzyl chloride under basic conditions, often utilizing solvents such as DMF or DMSO at elevated temperatures.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Research has suggested potential uses in developing polymers or coatings with specific optical or electronic properties due to the compound's conjugated system.

Antimicrobial Properties

Research indicates that derivatives of chromenones can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

Compounds within this class have shown promise as antioxidants, capable of scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of inflammatory mediators, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-7-((2-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one
  • 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one

Uniqueness

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the methoxybenzyl group at the 7-position differentiates it from other similar compounds, leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Biological Activity

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarin derivatives that exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a chromenone backbone with an ethyl group at the 6-position and a methoxybenzyl ether at the 7-position. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is attributed to its ability to modulate specific signaling pathways and interact with various cellular targets:

  • Inflammatory Pathways : The compound may inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
  • Antioxidant Activity : It can activate the Nrf2 pathway, enhancing cellular antioxidant responses and protecting against oxidative stress.
  • Cytotoxic Effects : The compound exhibits cytotoxicity towards cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
AGS12.5 ± 1.2
HepG215.3 ± 0.8
HeLa10.0 ± 0.5
A54914.8 ± 1.0

IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower values suggest higher potency.

Anti-inflammatory Activity

In vitro studies have shown that the compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Activity : A study published in Pharmacology Reports investigated the anticancer properties of various coumarin derivatives, including our compound. It was found that this compound exhibited superior cytotoxicity compared to other derivatives, suggesting its potential for further development as an anticancer drug .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it effectively scavenges free radicals, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key parameters govern reaction efficiency?

The synthesis typically involves multi-step reactions starting with the formation of the chromen-2-one core via acid-catalyzed condensation of phenol derivatives and β-ketoesters (e.g., Pechmann condensation) . Subsequent functionalization includes:

  • Etherification : Introducing the 4-methoxybenzyl group via nucleophilic substitution under basic conditions.
  • Substitution : Installing ethyl and phenyl groups through Friedel-Crafts alkylation or cross-coupling reactions. Critical parameters include:
  • Catalyst choice (e.g., H₂SO₄ for condensation ).
  • Temperature control (60–120°C for etherification ).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity ).

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • 1H/13C NMR : Resolves substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm ).
  • X-ray crystallography : Resolves absolute configuration and π-π stacking interactions (e.g., space group P1 with a = 9.037 Å for analogous compounds ).
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions ).

Q. What biological activities have been reported, and what standard assays are used?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
  • Anticancer : MTT assays for cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HepG2 cells ).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Methodological strategies include:

  • Protecting group chemistry : Temporarily shield reactive hydroxyl groups during synthesis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating ).
  • Purification : Gradient HPLC with C18 columns to separate isomers .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling efficiency .

Q. How to resolve contradictions in reported mechanisms of action across cancer models?

  • Standardized assays : Re-evaluate bioactivity under uniform conditions (e.g., pH, serum concentration ).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolite analysis : LC-MS to rule out interference from degradation products .

Q. How do substituents influence reactivity in nucleophilic aromatic substitution?

  • Hammett analysis : Quantify electronic effects (σ values) of substituents on reaction rates .
  • DFT calculations : Model transition states to predict regioselectivity (e.g., meta vs. para substitution ).
  • Kinetic studies : Compare activation energies for halogenated vs. methoxy-substituted analogs .

Q. What crystallographic challenges arise, and how can SHELX software address them?

  • Disordered structures : Use SHELXL ’s PART instruction to refine split positions .
  • Twinned crystals : Apply SHELXD for dual-space structure solution .
  • High-resolution data : Leverage SHELXPRO for macromolecular refinement (e.g., hydrogen bonding networks ).

Properties

IUPAC Name

6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-3-18-13-22-21(19-7-5-4-6-8-19)14-25(26)29-24(22)15-23(18)28-16-17-9-11-20(27-2)12-10-17/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPJABCDTUYAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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